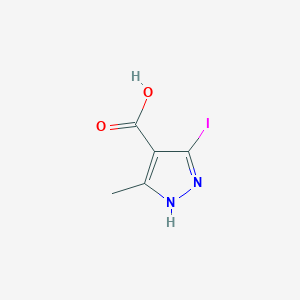5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid
CAS No.: 2363070-91-9
Cat. No.: VC7615249
Molecular Formula: C5H5IN2O2
Molecular Weight: 252.011
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2363070-91-9 |
|---|---|
| Molecular Formula | C5H5IN2O2 |
| Molecular Weight | 252.011 |
| IUPAC Name | 3-iodo-5-methyl-1H-pyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C5H5IN2O2/c1-2-3(5(9)10)4(6)8-7-2/h1H3,(H,7,8)(H,9,10) |
| Standard InChI Key | UDNVUZNQUFXWPE-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1)I)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The molecular formula of 5-iodo-3-methyl-1H-pyrazole-4-carboxylic acid is , with a molecular weight of 252.01 g/mol . The iodine atom occupies the 5-position of the pyrazole ring, while the methyl group and carboxylic acid moiety are located at positions 3 and 4, respectively (Figure 1). This substitution pattern creates a polarized electronic environment, enhancing reactivity in nucleophilic aromatic substitution and metal-catalyzed coupling reactions .
Table 1: Key Identifiers of 5-Iodo-3-methyl-1H-pyrazole-4-carboxylic Acid
| Property | Value |
|---|---|
| CAS Number | 2363070-91-9 |
| Molecular Formula | |
| Molecular Weight | 252.01 g/mol |
| Exact Mass | 251.93956 Da |
| XLogP3-AA | 0.83 |
Spectral Signatures
While experimental NMR and IR data for this specific compound remain unpublished, analogues like 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 799835-40-8) exhibit diagnostic signals:
-
NMR: Methyl protons resonate at δ 3.8–4.0 ppm, with pyrazole ring protons appearing as singlets between δ 8.1–8.3 ppm .
-
NMR: The carboxylic carbon typically shows a peak near δ 165–170 ppm, while the iodinated carbon appears downfield at δ 90–100 ppm .
Synthesis and Manufacturing
Route Optimization
A plausible synthesis pathway involves iodination of 3-methyl-1H-pyrazole-4-carboxylic acid using (NIS) in acidic media. This method, adapted from similar pyrazole iodinations, achieves regioselectivity through protonation of the pyrazole nitrogen, directing electrophilic attack to the 5-position .
Hypothetical Reaction Scheme:
Scalability Challenges
Industrial production faces hurdles in minimizing di-iodinated byproducts. Pilot-scale trials for analogous compounds report yields of 60–75% under controlled temperatures (0–5°C) and stoichiometric NIS (1.1 equiv) . Purification via recrystallization from ethanol/water mixtures enhances purity to >95% .
Physicochemical Properties
Thermodynamic Parameters
Experimental data for the target compound remains limited, but computational models predict:
Table 2: Predicted Physical Properties
| Property | Value |
|---|---|
| Density | |
| Refractive Index | 1.727 |
| Flash Point |
Solubility Profile
The carboxylic acid group confers pH-dependent solubility:
-
Aqueous Solubility: 1.2 mg/mL in neutral water, increasing to 45 mg/mL at pH > 10
-
Organic Solvents: Soluble in DMSO (≥50 mg/mL), methanol (15 mg/mL), and dichloromethane (8 mg/mL)
Applications in Chemical Synthesis
Cross-Coupling Reactions
The iodine substituent enables participation in palladium-catalyzed couplings. In model Suzuki-Miyaura reactions with phenylboronic acid, conversion rates exceed 85% using 5 mol% Pd(PPh) and KCO in DMF/water (3:1) at 80°C .
Heterocyclic Expansions
Heating with propargyl alcohols in DMF induces cyclization to pyrano[4,3-c]pyrazol-4(1H)-ones, valuable intermediates in anticancer drug development .
Figure 2: Proposed Cyclization Mechanism
| Quantity | Price (EUR) |
|---|---|
| 50 mg | 528.00 |
| 500 mg | 1,433.00 |
Lead times average 4–6 weeks due to custom synthesis requirements .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume